(1-(2-Aminophenyl)pyrrolidin-3-yl)methanol
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Overview
Description
“(1-(2-Aminophenyl)pyrrolidin-3-yl)methanol” is a chemical compound with the molecular formula C11H16N2O . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring. This ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyrrolidine ring also contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Organocatalysis in Asymmetric Reactions
- The compound has been utilized in the synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol, showing potential as a bifunctional organocatalyst in asymmetric Michael and Mannich addition reactions (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
Crystal Structure Analysis
- In a study focused on triprolidinium cation, the compound played a role in the formation of complex crystal structures, demonstrating its utility in the study of molecular interactions and crystallography (Dayananda et al., 2012).
Synthesis of Agrochemicals or Medicinal Compounds
- Research has shown that derivatives of this compound can be used in the creation of 5-methoxylated 3-pyrrolin-2-ones, which are valuable in the development of agrochemicals and medicinal compounds (Ghelfi et al., 2003).
Synthesis of Organotin(IV) Complexes
- The compound has been used in the synthesis and characterization of new organotin(IV) complexes, which show promise in antimicrobial activities and potential drug applications (Singh, Singh, & Bhanuka, 2016).
Asymmetric Synthesis
- In studies involving asymmetric synthesis, the compound has been applied in creating chiral propargylic sulfamidates with high yields and enantioselectivities (Munck, Monleón, Vila, & Pedro, 2017).
Future Directions
The future directions for research on “(1-(2-Aminophenyl)pyrrolidin-3-yl)methanol” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activity. Pyrrolidine derivatives are a versatile scaffold in drug discovery, and there is ongoing interest in developing new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been found to have diverse biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
[1-(2-aminophenyl)pyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZLYUBLWVKTPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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